2-Methyl-4-pyridylzinc bromide
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Overview
Description
2-Methyl-4-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-pyridylzinc bromide can be synthesized through the reaction of 2-methyl-4-bromopyridine with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the presence of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: Often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used.
Reaction conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications.
Scientific Research Applications
2-Methyl-4-pyridylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Facilitates the creation of bioactive molecules for drug discovery.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of materials for electronics and other high-tech applications.
Mechanism of Action
The mechanism by which 2-Methyl-4-pyridylzinc bromide exerts its effects involves the formation of a transient organozinc intermediate, which then participates in cross-coupling reactions. The palladium catalyst plays a crucial role in facilitating the transfer of the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond.
Comparison with Similar Compounds
2-Methyl-4-pyridylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
4-Pyridylzinc bromide: Lacks the methyl group at the 2-position, which can affect its reactivity and selectivity.
2-Methyl-4-pyridylboronic acid: Used in Suzuki coupling reactions, another type of cross-coupling reaction.
Uniqueness: 2-Methyl-4-pyridylzinc bromide is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds in the presence of various functional groups. Its use in Negishi coupling reactions distinguishes it from other organometallic reagents, providing a versatile tool for synthetic chemists.
Biological Activity
2-Methyl-4-pyridylzinc bromide is a zinc-based organometallic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant case studies.
This compound is characterized by its pyridine ring, which contributes to its reactivity and ability to interact with biological molecules. The presence of the zinc atom allows for coordination with various ligands, enhancing its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality.
- Receptor Modulation : It can interact with receptors in cellular pathways, influencing signal transduction and cellular responses.
- Metal Ion Interaction : As a zinc compound, it can participate in metalloprotein interactions, affecting protein structure and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effects of this compound.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were conducted against selected bacterial strains.
- Results : The compound exhibited significant inhibition zones and low MIC values, indicating strong antimicrobial potential.
-
Anticancer Mechanism Investigation :
- Objective : To understand the apoptotic mechanisms induced by this compound in cancer cells.
- Methodology : Flow cytometry was used to assess apoptosis levels in treated cell lines.
- Results : Increased levels of Annexin V-positive cells suggested that the compound effectively induces apoptosis through ROS generation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar organometallic compounds is useful:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition, ROS generation |
Zinc acetate | Moderate | Limited | Metal ion interaction |
Pyridinyl zinc complex | Yes | Yes | Receptor modulation |
Research Findings Summary
The biological activity of this compound is promising, particularly in antimicrobial and anticancer applications. Its mechanisms involve enzyme inhibition and modulation of cellular pathways through metal ion interactions. Further research is warranted to explore its full therapeutic potential and optimize its application in medicinal chemistry.
Properties
IUPAC Name |
bromozinc(1+);2-methyl-4H-pyridin-4-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWIOTNUUQURBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C[C-]=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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